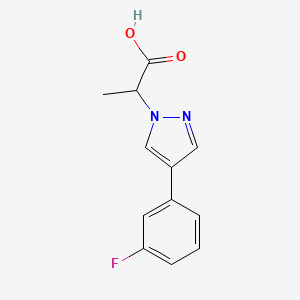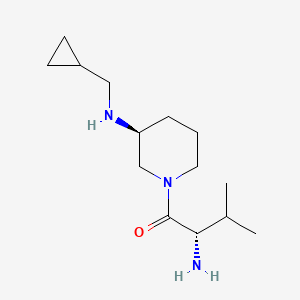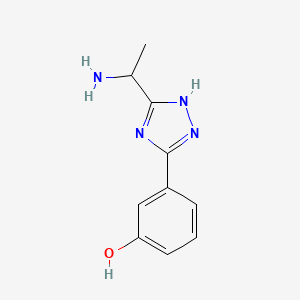
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-エチル-1-(4-メトキシ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸は、トリアゾール誘導体のクラスに属する合成有機化合物です。トリアゾールは、3つの窒素原子を含む5員環のヘテロ環状化合物です。この特定の化合物は、トリアゾール環に結合したエチル基、メトキシ基、およびメチルフェニル基の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
5-エチル-1-(4-メトキシ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸の合成は、通常、複数段階のプロセスを伴います。
トリアゾール環の形成: トリアゾール環は、アジドとアルキンの間のヒュースゲン1,3-双極子環状付加反応を使用して合成できます。この場合、アジド前駆体は4-メトキシ-2-メチルフェニルアジドであり、アルキン前駆体はプロピオール酸エチルです。
カルボキシル化: 得られたトリアゾール中間体は、次にカルボキシル化を受けて、トリアゾール環の4位にカルボン酸基を導入します。これは、炭酸カリウムなどの適切な塩基の存在下で、二酸化炭素を使用して達成できます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するための合成経路の最適化が含まれる場合があります。これには、ヒュースゲン環状付加のための連続フロー反応器の使用と、再結晶またはクロマトグラフィーなどの効率的な精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 4-methoxy-2-methylphenyl azide, and the alkyne precursor is ethyl propiolate.
Carboxylation: The resulting triazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the triazole ring. This can be achieved using carbon dioxide in the presence of a suitable base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
5-エチル-1-(4-メトキシ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸は、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は、対応する酸化物または水酸化誘導体を形成するために酸化できます。
還元: 還元反応は、還元されたトリアゾール誘導体の形成につながる可能性があります。
置換: 求電子置換反応または求核置換反応は、芳香環またはトリアゾール環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: ハロゲン(例えば、臭素、塩素)または求核剤(例えば、アミン、チオール)などの試薬が、適切な条件下で使用されます。
生成される主な生成物
酸化: 水酸化されたトリアゾール誘導体。
還元: 還元されたトリアゾール誘導体。
置換: さまざまな官能基を持つ置換トリアゾール誘導体。
4. 科学研究への応用
5-エチル-1-(4-メトキシ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸は、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に抗菌性、抗真菌性、および抗癌性などの薬効のために、創薬におけるファーマコフォアとしての可能性について調査されています。
材料科学: そのユニークな構造的特性により、ポリマーやコーティングなどの新規材料の開発における使用について調査されています。
生物学的研究: この化合物は、酵素阻害とタンパク質-リガンド相互作用を研究する生化学的アッセイで使用されています。
工業的用途: さまざまな工業プロセス向けの特殊化学品および中間体の合成に使用されています。
科学的研究の応用
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
5-エチル-1-(4-メトキシ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、またはその他のタンパク質に結合して、その活性を調節できます。
関与する経路: 抗菌活性や抗癌活性などの治療効果につながる生化学的経路を阻害または活性化する場合があります。
類似化合物との比較
類似化合物
1,2,3-トリアゾール-4-カルボン酸誘導体: これらの化合物は、トリアゾールコア構造を共有していますが、環に結合している置換基が異なります。
ベンゾトリアゾール誘導体: これらの化合物は、トリアゾール環にベンゼン環が融合しており、異なる化学的性質を持っています。
独自性
5-エチル-1-(4-メトキシ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボン酸は、その特定の置換パターンにより独自であり、異なる化学的および生物学的特性を付与します。エチル基、メトキシ基、およびメチルフェニル基の組み合わせにより、さまざまな用途に適した汎用性の高い化合物となっています。
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
5-ethyl-1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-10-12(13(17)18)14-15-16(10)11-6-5-9(19-3)7-8(11)2/h5-7H,4H2,1-3H3,(H,17,18) |
InChIキー |
WVUZKRAVRHJMOG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1C2=C(C=C(C=C2)OC)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)

![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)

![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)








